molecular formula C10H11F3N2O4 B022354 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol CAS No. 104333-00-8

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol

Cat. No.: B022354
CAS No.: 104333-00-8
M. Wt: 280.2 g/mol
InChI Key: XDHQHBSDKYPJRG-UHFFFAOYSA-N
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Description

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol is a chemical compound with the molecular formula C10H11N2O4F3 and a molecular weight of 280.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and an amino group attached to a propane-1,2-diol backbone. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by HC Yellow no. 6 are currently unknown . Given the structural features of the compound, it might be involved in pathways related to aromatic compounds or nitro-containing compounds. Further investigations are needed to identify the exact pathways influenced by this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol typically involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol is utilized in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)ethanol
  • 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)butane-1,2-diol
  • 3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)pentane-1,2-diol

Uniqueness

3-((2-Nitro-4-(Trifluoromethyl)phenyl)amino)propane-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a trifluoromethyl group makes it particularly useful in various research applications, as these groups can participate in a wide range of chemical reactions and interactions .

Properties

IUPAC Name

3-[2-nitro-4-(trifluoromethyl)anilino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O4/c11-10(12,13)6-1-2-8(9(3-6)15(18)19)14-4-7(17)5-16/h1-3,7,14,16-17H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHQHBSDKYPJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879804
Record name HC Yellow 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104333-00-8
Record name HC Yellow 6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104333-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name HC Yellow No. 6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HC Yellow 6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)propane-1,2-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HC YELLOW NO. 6
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3I439FV6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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